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Executive Summary
Infigratinib (BGJ398) is a potent, orally available, ATP-competitive tyrosine kinase inhibitor

(TKI) that selectively targets Fibroblast Growth Factor Receptors (FGFRs) 1, 2, and 3.[1]

Aberrant FGFR signaling is a known driver in various malignancies, making it a critical target

for therapeutic intervention. This technical guide provides an in-depth analysis of the binding

affinity of infigratinib for FGFR1 and FGFR3, supported by quantitative data, detailed

experimental methodologies, and visual representations of the associated signaling pathways

and experimental workflows. Biochemical and cellular assays consistently demonstrate that

infigratinib potently inhibits both FGFR1 and FGFR3 with nanomolar efficacy, exhibiting a high

and comparable affinity for both receptor isoforms.

Quantitative Analysis of Infigratinib Binding Affinity
The binding affinity of infigratinib for FGFR1 and FGFR3 has been characterized using

various in vitro and cellular assays. The data, summarized below, indicates a strong and similar

inhibitory activity against both receptors.
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Parameter FGFR1 FGFR3 Assay Type Reference

IC50 0.9 nM 1.0 nM
Biochemical

Kinase Assay
[2]

IC50 10 nM 14 nM

Ba/F3 Cell

Proliferation

Assay

[2]

Table 1: Infigratinib IC50 Values for FGFR1 and FGFR3. The half-maximal inhibitory

concentration (IC50) values demonstrate potent inhibition of both FGFR1 and FGFR3 in

biochemical and cellular contexts.

Experimental Protocols
Biochemical Kinase Assay (Radiometric)
This assay quantifies the enzymatic activity of the purified kinase domain of FGFR1 and

FGFR3 in the presence of infigratinib.

Objective: To determine the concentration of infigratinib required to inhibit 50% of the kinase

activity of FGFR1 and FGFR3.

Materials:

Purified recombinant GST-tagged FGFR1 and FGFR3 kinase domains

Poly(E,Y) 4:1 as a generic substrate

[γ-³³P]ATP (radiolabeled ATP)

Infigratinib (serially diluted)

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 3 mM MnCl₂, 3 mM MgCl₂, 1 mM DTT, 250

μg/mL PEG 20000)

96-well plates

Immobilon-PVDF membranes
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Scintillation counter

Procedure:

Prepare serial dilutions of infigratinib in DMSO.

In a 96-well plate, combine the serially diluted infigratinib, the substrate mixture (poly(E,Y)

and non-radiolabeled ATP), and [γ-³³P]ATP.

Initiate the kinase reaction by adding the purified GST-FGFR1 or GST-FGFR3 kinase

domain to each well.

Incubate the plate at room temperature for a defined period (e.g., 10 minutes).

Stop the reaction by adding EDTA.

Transfer a portion of the reaction mixture onto an Immobilon-PVDF membrane.

Wash the membrane to remove unincorporated [γ-³³P]ATP.

Quantify the amount of incorporated ³³P into the substrate using a scintillation counter.

Calculate the percentage of kinase inhibition for each infigratinib concentration relative to a

DMSO control.

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the

infigratinib concentration and fitting the data to a sigmoidal dose-response curve.[3]

Preparation

Reaction Detection & Analysis

Serial Dilution

Combine Reagents

Kinase & Substrate

Incubation Stop Reaction Membrane Transfer Washing Quantification IC50 Calculation
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Click to download full resolution via product page

Biochemical Kinase Assay Workflow

Cell-Based Proliferation Assay (Ba/F3 Cells)
This assay assesses the ability of infigratinib to inhibit the proliferation of engineered Ba/F3

cells that are dependent on the activity of ectopically expressed FGFR1 or FGFR3 for their

survival and growth.

Objective: To determine the concentration of infigratinib that inhibits 50% of the proliferation of

FGFR1- or FGFR3-dependent Ba/F3 cells.

Materials:

Ba/F3 cells engineered to express human FGFR1 or FGFR3

Cell culture medium (e.g., RPMI-1640 with supplements)

Infigratinib (serially diluted)

384-well plates

Cell viability reagent (e.g., CellTiter-Glo®)

Luminometer

Procedure:

Seed the engineered Ba/F3-FGFR1 and Ba/F3-FGFR3 cells in 384-well plates.

Add serial dilutions of infigratinib to the wells.

Incubate the plates at 37°C in a 5% CO₂ incubator for a specified period (e.g., 48 hours).

Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.

Measure the luminescence, which is proportional to the number of viable cells.
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Calculate the percentage of cell viability for each infigratinib concentration relative to a

DMSO control.

Determine the IC50 value by plotting the percentage of viability against the logarithm of the

infigratinib concentration and fitting the data to a dose-response curve.[3]

Cell Culture & Treatment Viability Measurement Data Analysis

Cell Seeding Infigratinib Addition Incubation (48h) Add Viability Reagent Measure Luminescence Calculate % Viability Determine IC50

Click to download full resolution via product page

Cell-Based Proliferation Assay Workflow

FGFR1 and FGFR3 Signaling Pathways
Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize and undergo

autophosphorylation of their intracellular tyrosine kinase domains. This activation initiates a

cascade of downstream signaling events that regulate key cellular processes such as

proliferation, survival, differentiation, and migration.[4] Both FGFR1 and FGFR3 largely utilize

the same major signaling pathways; however, the cellular context and the specific array of

downstream effectors can lead to different biological outcomes.

The primary signaling cascades activated by FGFR1 and FGFR3 include:

RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell

proliferation and differentiation.

PI3K-AKT-mTOR Pathway: This pathway is crucial for cell survival, growth, and metabolism.

PLCγ Pathway: Activation of phospholipase C gamma (PLCγ) leads to the generation of

second messengers that influence calcium signaling and protein kinase C (PKC) activation.

STAT Pathway: Signal transducer and activator of transcription (STAT) proteins can be

directly activated by FGFRs, leading to their translocation to the nucleus and regulation of
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gene expression.

Infigratinib, by binding to the ATP-binding pocket of the FGFR kinase domain, prevents the

autophosphorylation and subsequent activation of these downstream pathways.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b612010?utm_src=pdf-body
https://qedtx.com/wp-content/uploads/QED-AACR-2019-poster-25-Mar-2019.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612010?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Cytoplasm

Nucleus

FGF

FGFR1 / FGFR3

Binds

FRS2

Activates

PLCγ

Activates

STAT

Activates

Infigratinib

Inhibits

GRB2/SOS PI3K DAG / IP3

RAS

RAF

MEK

ERK

Gene Expression
(Proliferation, Survival,

Differentiation, Angiogenesis)

AKT

Click to download full resolution via product page

General FGFR1/3 Signaling Pathway and Infigratinib's Mechanism of Action
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Conclusion
Infigratinib demonstrates potent and selective inhibition of both FGFR1 and FGFR3 with high

affinity, as evidenced by nanomolar IC50 values in both biochemical and cellular assays. The

binding affinities for FGFR1 and FGFR3 are comparable, positioning infigratinib as a dual

inhibitor of these key oncogenic drivers. The detailed experimental protocols provided herein

offer a framework for the preclinical assessment of infigratinib and other FGFR inhibitors. A

thorough understanding of the FGFR signaling pathways is crucial for the continued

development and clinical application of targeted therapies like infigratinib in cancers harboring

FGFR alterations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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